8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
8-methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGSUIGVLKRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromen-4-one with benzaldehyde derivatives under acidic or basic conditions, followed by cyclization and methoxylation steps . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromeno-pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Scientific Research Applications
8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as DNA and specific enzymes. For instance, it has been shown to bind to the minor groove of DNA, interfering with replication and transcription processes . Additionally, it inhibits certain kinases, disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Bioactivity
Chromeno- and thieno-pyrimidine derivatives exhibit bioactivity modulated by substituent type and position. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Bioactivities
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s methoxy and phenyl groups confer moderate lipophilicity (predicted LogP ~3–4), comparable to analogs like 8-methoxy-3-phenethyl derivatives . Thiophene-containing analogs exhibit lower LogP due to sulfur’s polarity .
- Solubility: Dione moieties improve aqueous solubility via hydrogen bonding, but bulky phenyl groups may reduce it. Amino-substituted analogs (e.g., 3-NH₂ in ) show enhanced solubility .
- Metabolic Stability: Methoxy groups are susceptible to demethylation, while thieno-pyrimidines () demonstrate stability via aromatic ring conjugation .
Mechanistic Insights
- Anticancer Activity: Chromeno-pyrimidines inhibit kinases (e.g., PI3K/AKT/mTOR) or intercalate DNA. The diphenyl groups in the target compound may enhance DNA binding, similar to thieno-pyrimidines in .
- Enzyme Inhibition: Hydroxy-substituted thieno-pyrimidines () inhibit tyrosinase via Cu²⁺ chelation, while the target compound’s methoxy group may reduce this interaction .
- Antimicrobial Action : Pyrimido-pyrimidine diones () disrupt folate synthesis; the target compound’s dione moiety could mimic pterin substrates .
Biological Activity
8-Methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique chromeno-pyrimidine structure contributes to its diverse interactions with biological targets, making it a candidate for further research into therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the chromeno and pyrimidine moieties. The synthesis typically involves multi-step reactions starting from precursors such as 2-amino-4H-chromen-4-one and benzaldehyde derivatives under various conditions including acidic or basic environments. The synthetic routes may include oxidation, reduction, and substitution reactions to achieve the desired product with high purity and yield .
The biological activity of this compound is primarily attributed to its ability to interact with DNA and specific enzymes. Notably, it has been shown to bind to the minor groove of DNA, which interferes with replication and transcription processes. Additionally, it exhibits kinase inhibitory activity, targeting enzymes involved in cell cycle regulation .
Anticancer Properties
Research indicates that this compound displays significant cytotoxic effects against various cancer cell lines. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can exhibit potent activity against breast cancer (MCF7) and other tumor types .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it targets kinases that play crucial roles in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis .
Case Studies
A notable study evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results demonstrated IC50 values in the low micromolar range, indicating potent activity. Further investigations into its mechanism revealed that the compound induces apoptosis through activation of intrinsic pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Chromeno-Pyrimidine | Anticancer (MCF7) | Low µM |
| Pyrazolo[3,4-d]pyrimidine | Pyrimidine Derivative | Kinase Inhibitor | Varies |
| Chromeno[2,3-b]pyridine | Chromeno Derivative | Anticancer | Moderate |
Q & A
Q. What are the optimized synthetic routes for 8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via tandem intramolecular Pinner/Dimroth rearrangement using 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles and aliphatic carboxylic acids in the presence of POCl₃ . Key parameters include:
- Reagent ratios : Excess carboxylic acid (e.g., 2:1 molar ratio to nitrile) improves cyclization.
- Temperature : Optimal yields (>70%) occur at 80–100°C; higher temperatures (>120°C) lead to side products.
- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W) while maintaining yields .
Q. How can structural confirmation of this compound be achieved using advanced analytical techniques?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (mean C–C = 0.003 Å) and dihedral angles between aromatic rings, critical for verifying substituent orientation .
- NMR spectroscopy : ¹H and ¹³C NMR data confirm methoxy (-OCH₃) and diphenyl groups via distinct shifts (e.g., δ 3.85 ppm for OCH₃ and δ 7.2–7.6 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 439.1284) .
Advanced Research Questions
Q. What mechanisms underlie the contradictory bioactivity data observed for chromeno[2,3-d]pyrimidine derivatives in kinase inhibition assays?
Methodological Answer: Kinase inhibition variability (e.g., IC₅₀ ranging from 0.5 µM to >50 µM) arises from:
- Structural flexibility : The methoxy group’s electron-donating effects alter binding affinity to kinases like HsCDK5-p25 and GSK3α/β .
- Assay conditions : Divergent results may stem from buffer pH (optimal at 7.4) or ATP concentration (fixed at 10 µM in standardized assays) .
- Competitive vs. allosteric inhibition : Molecular docking simulations (e.g., AutoDock Vina) differentiate binding modes by analyzing hydrogen bonds with catalytic lysine residues .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antimicrobial efficacy?
Methodological Answer:
- Substituent variation : Replace the 8-methoxy group with electron-withdrawing groups (e.g., -CF₃) to test against S. aureus (MIC ≤ 2 µg/mL vs. 8 µg/mL for methoxy) .
- Heterocycle modification : Introduce thieno[2,3-d]pyrimidine cores via Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst, 90°C, 12 h) to improve membrane penetration .
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate logP values (1.8–3.2) with antibacterial activity .
Q. What strategies resolve discrepancies in crystallographic data for analogs of this compound?
Methodological Answer:
- Temperature control : XRD at 298 K minimizes thermal motion artifacts, reducing R-factor discrepancies (e.g., 0.043 vs. 0.082 in high-disorder crystals) .
- Data-to-parameter ratios : Maintain ratios >14:1 to ensure model reliability; ratios <10:1 lead to overfitting .
- Comparative analysis : Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers in bond angles or torsion .
Data-Driven Research Challenges
Q. How to interpret conflicting cytotoxicity profiles in cancer cell lines?
Methodological Answer:
- Dose-response curves : Use Hill slopes to distinguish nonspecific toxicity (slope <1) from target-specific effects (slope >1.5) .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation to confirm mechanism (e.g., IC₅₀ = 12 µM in HeLa cells vs. 25 µM in MCF-7) .
- Resistance profiling : Test in P-glycoprotein-overexpressing cell lines (e.g., KB-V1) to assess efflux pump involvement .
Q. What computational tools predict metabolic stability of this compound?
Methodological Answer:
- CYP450 metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., demethylation of the methoxy group) .
- ADMET prediction : SwissADME estimates a moderate hepatic clearance (CLhep = 15 mL/min/kg) and high plasma protein binding (90%) .
Comparative Analysis of Structural Analogs
Q. Table 1. Key analogs and their bioactivity
| Compound ID | Structural Variation | Kinase IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 8-Methoxy-2,3-diphenyl (target) | None (parent) | 0.5–50 | 8–16 |
| 8-CF₃-2,3-diphenyl | Methoxy → trifluoromethyl | 0.3–12 | 2–4 |
| Thieno[2,3-d]pyrimidine hybrid | Chromeno → thieno core | 1.2–18 | 4–8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
